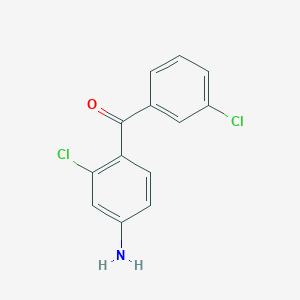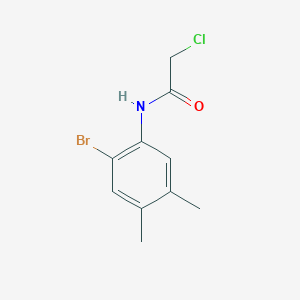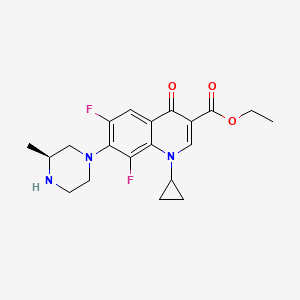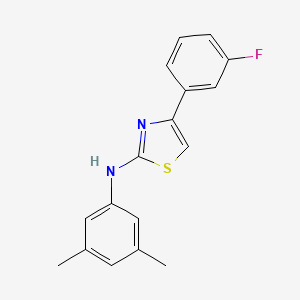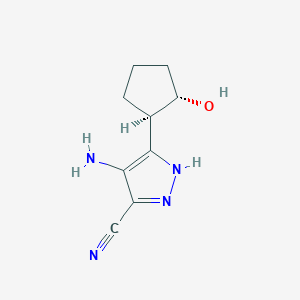![molecular formula C11H18N2O4 B12867499 2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid is an organic compound with the molecular formula C11H18N2O4 This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid undergoes various chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or ester functionalities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to exhibit psychotropic and cerebroprotective effects, which are mediated through its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of GABAergic and glutamatergic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piracetam: A well-known nootropic compound with a similar pyrrolidinone structure.
Phenylpiracetam: Another nootropic with enhanced potency and additional phenyl group.
Levetiracetam: An anticonvulsant drug used in the treatment of epilepsy.
Uniqueness
2-(N-((2-Oxopyrrolidin-1-yl)methyl)acetamido)butanoic acid is unique due to its specific structural features and potential applications. Unlike other similar compounds, it possesses a butanoic acid moiety, which may contribute to its distinct pharmacological profile and chemical reactivity.
Eigenschaften
Molekularformel |
C11H18N2O4 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-[acetyl-[(2-oxopyrrolidin-1-yl)methyl]amino]butanoic acid |
InChI |
InChI=1S/C11H18N2O4/c1-3-9(11(16)17)13(8(2)14)7-12-6-4-5-10(12)15/h9H,3-7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
ZLFNCHFYFGVNGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N(CN1CCCC1=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)
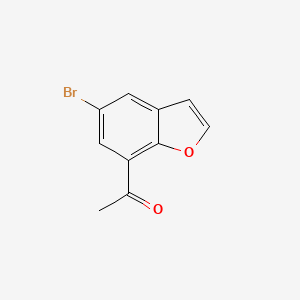
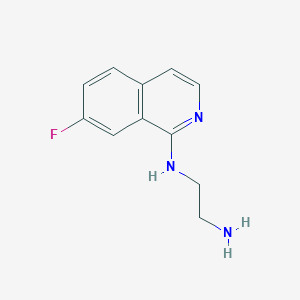
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)
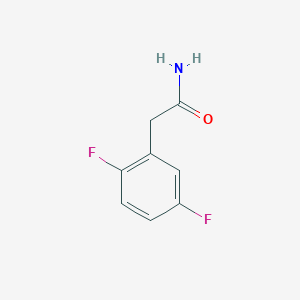

![(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12867437.png)
![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
